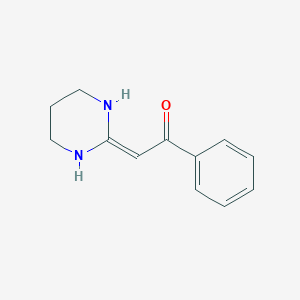
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- is an organic compound that belongs to the class of heterocyclic compounds It features a phenyl group attached to an ethanone moiety, which is further connected to a tetrahydro-2(1H)-pyrimidinylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- typically involves the condensation of a phenyl-substituted ethanone with a tetrahydro-2(1H)-pyrimidinylidene precursor. One common method involves the use of a base-catalyzed reaction where the ethanone is reacted with the pyrimidinylidene compound under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-phenyl-2-(tetrahydro-2-furanyl)-: Similar structure but with a tetrahydrofuran ring instead of a pyrimidinylidene group.
Ethanone, 1-phenyl-2-(tetrahydro-2-thiophenyl)-: Contains a thiophene ring instead of a pyrimidinylidene group.
Uniqueness
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- is unique due to the presence of the tetrahydro-2(1H)-pyrimidinylidene group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(1,3-diazinan-2-ylidene)-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-3,5-6,9,13-14H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQWARJGSITBAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC=CC=C2)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326920 |
Source


|
| Record name | AR-682/43286377 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82100-30-9 |
Source


|
| Record name | AR-682/43286377 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

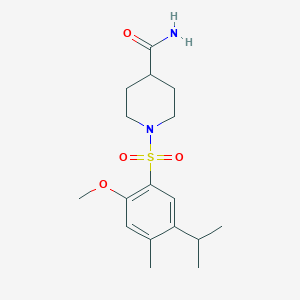
![4-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500565.png)
![4-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500566.png)
![4-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500567.png)
amine](/img/structure/B500569.png)
![2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B500570.png)
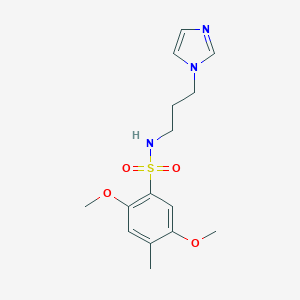
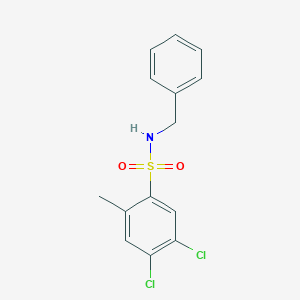
amine](/img/structure/B500574.png)
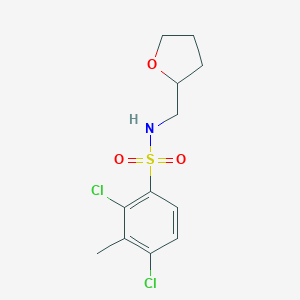

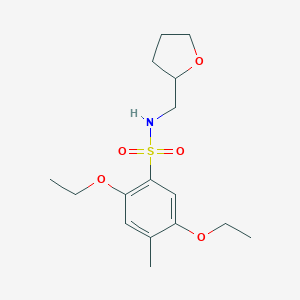
amine](/img/structure/B500579.png)
